![molecular formula C14H16N2O4 B11808656 1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate](/img/structure/B11808656.png)
1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate is a complex organic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a pyrrolo[3,2-c]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of palladium-catalyzed reactions, such as the Larock indole synthesis, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate is a compound belonging to the pyrrolo[3,2-c]pyridine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H15N2O4
- Molecular Weight : 273.28 g/mol
- CAS Number : 1418287-34-9
Research indicates that compounds in the pyrrolo[3,2-c]pyridine class may act as inhibitors of specific protein kinases, particularly MPS1 (Monopolar Spindle 1), which plays a crucial role in the spindle assembly checkpoint during cell division. Inhibition of MPS1 can lead to cell cycle arrest and apoptosis in cancer cells, making it a significant target for cancer therapy .
Anticancer Activity
Studies have shown that derivatives of pyrrolo[3,2-c]pyridine exhibit potent anticancer properties. For instance:
- A compound based on this scaffold demonstrated an IC50 value of 0.025 μM against MPS1, indicating strong inhibitory activity .
- The antiproliferative effects were confirmed in cellular assays using various cancer cell lines, including HCT116 (human colon cancer) and PTEN-deficient breast tumor cells. The compounds showed dose-dependent inhibition of cell growth with GI50 values around 0.55 μM for certain derivatives .
Antimicrobial Activity
Recent investigations into related pyrrole derivatives have revealed antimicrobial properties. For example:
- Certain pyrrole-based compounds have been developed that inhibit Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 5 µM . This suggests that structural modifications within the pyrrolo framework can yield compounds with significant antibacterial activity.
Case Study 1: MPS1 Inhibition
In a study focusing on the optimization of MPS1 inhibitors derived from the pyrrolo[3,2-c]pyridine scaffold:
- Researchers synthesized various analogs and evaluated their potency and selectivity against MPS1 and other kinases.
- The optimized compound displayed favorable pharmacokinetics with a half-life of approximately 1.05 hours and a clearance rate of 4.74 mL/min/kg in mouse plasma after oral dosing .
Compound | IC50 (μM) | Selectivity | Half-life (h) | Clearance (mL/min/kg) |
---|---|---|---|---|
Compound A | 0.025 | High | 1.05 | 4.74 |
Compound B | 0.079 | Moderate | Not reported | Not reported |
Case Study 2: Antituberculosis Activity
A series of pyrrole derivatives were evaluated for their activity against Mycobacterium tuberculosis:
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl pyrrolo[3,2-c]pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-10-5-6-15-8-9(10)7-11(16)12(17)19-4/h5-8H,1-4H3 |
InChI Key |
FXGZUELUHFBMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1C(=O)OC)C=NC=C2 |
Origin of Product |
United States |
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